N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. This compound belongs to the family of 1,2,4-triazolo[4,3-b]pyridazines , which have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds in the 1,2,4-triazolo[4,3-b]pyridazine family often work by interacting with specific target receptors . The hydrogen bond accepting and donating characteristics of this core structure allow it to make specific interactions with different target receptors .
Biochemical Pathways
Given the broad range of pharmacological activities associated with the 1,2,4-triazolo[4,3-b]pyridazine family , it is likely that multiple pathways could be affected.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[4,3-b]pyridazine family , which could provide some insights into the potential pharmacokinetic properties of this compound.
Result of Action
The diverse pharmacological activities associated with the 1,2,4-triazolo[4,3-b]pyridazine family suggest that this compound could have a wide range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes . The interaction with these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from performing its normal function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of key regulatory proteins. Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. Furthermore, the compound can induce conformational changes in the target proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to off-target interactions and accumulation in tissues. These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into active or inactive metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps, such as P-glycoprotein, which regulate its intracellular concentration. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can influence the compound’s ability to interact with its target proteins and exert its biochemical effects. For example, mitochondrial localization can enhance the compound’s ability to modulate oxidative phosphorylation and ATP production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo ring followed by the introduction of the pyridine and thiophene groups. One common synthetic route includes the cyclization of appropriate precursors under oxidative conditions, often using reagents like N-chlorosuccinimide (NCS) to facilitate the formation of the triazolo ring[_{{{CITATION{{{_1{Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo 4,3-.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: The compound may have applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Comparison with Similar Compounds
Pyridine derivatives: Compounds containing pyridine rings are known for their diverse biological activities.
Triazolo derivatives: These compounds often exhibit anti-inflammatory, antimicrobial, and anticancer properties.
Thiophene derivatives: Thiophene-containing compounds are used in various pharmaceuticals and materials.
Uniqueness: N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
This compound's intricate structure and diverse reactivity make it a valuable subject for further research and development across multiple scientific disciplines.
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Properties
IUPAC Name |
N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6OS/c29-21(14-18-5-2-12-30-18)24-17-4-1-3-16(13-17)19-6-7-20-25-26-22(28(20)27-19)15-8-10-23-11-9-15/h1-13H,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYYTAWKOAMVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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